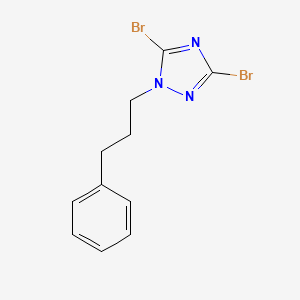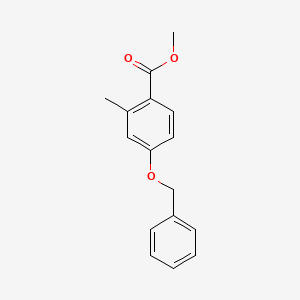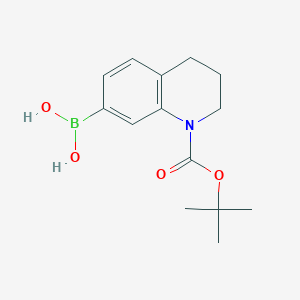
tert-Butyl 3-methoxybenzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid show significant bacteriostatic or bactericidal activity against Gram-positive bacteria, surpassing common antibiotics like cefuroxime or ampicillin in effectiveness against Bacillus spp. (Łukasz Popiołek & Anna Biernasiuk, 2016).
Chemical Reactions
Benzoic esters, including derivatives of tert-butyl 3-methoxybenzoate, undergo reactions with organolithium and -magnesium reagents, leading to either methoxy-substitution products or conjugate addition products, influenced by the electron-donating ability of the carbonion species. (T. Hattori, Nobuyukl Koike, T. Satoh, & S. Miyano, 1995).
Catalytic Enhancements
Tert-Butyl perbenzoate, related to this compound, is used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, showing improved performance with the inclusion of Cu(OAc)(2) as a cocatalyst. This enhances the system's effectiveness in activating methyl methacrylate toward coupling. (Xinzhu Liu & K. K. Hii, 2011).
Molecular Synthesis
This compound plays a crucial role as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, using palladium-catalyzed Suzuki reactions. This demonstrates its importance in complex organic synthesis processes. (Qi Zhang, Y. Huang, Heran Cao, Fangyi Gong, Qingye Gan, & Beibei Mao, 2022).
Schiff Base Compounds
Schiff base compounds involving this compound demonstrate remarkable activities in areas like antibacterial, antifungal, antioxidant, and cytotoxic activities, including interaction with SS-DNA. This suggests its potential in biomedical applications. (M. Sirajuddin, Noor Uddin, Saqib Ali, & M. Tahir, 2013).
Propiedades
IUPAC Name |
tert-butyl 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFHXUDJLEUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611461 | |
| Record name | tert-Butyl 3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58656-97-6 | |
| Record name | tert-Butyl 3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)










![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

